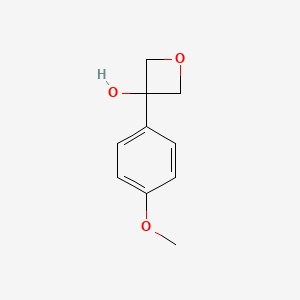

3-(4-Methoxyphenyl)oxetan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

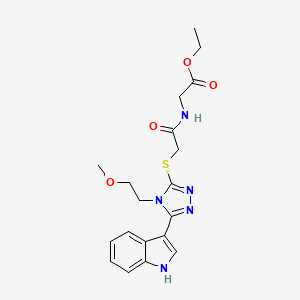

The synthesis of “3-(4-Methoxyphenyl)oxetan-3-ol” involves a highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The molecular formula of “3-(4-Methoxyphenyl)oxetan-3-ol” is C10H12O3. The molecular weight is 180.203.Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methoxyphenyl)oxetan-3-ol” include Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .Physical And Chemical Properties Analysis

“3-(4-Methoxyphenyl)oxetan-3-ol” is a colorless transparent liquid . The molecular formula is C10H12O3 and the molecular weight is 180.203.科学的研究の応用

Medicinal Chemistry: Anti-mycobacterial Activity

3-(4-Methoxyphenyl)oxetan-3-ol: has been reported to display anti-mycobacterial activity. This application is significant in the field of medicinal chemistry, where new treatments for mycobacterial infections, such as tuberculosis, are in constant demand .

Synthesis of Heterocycles

This compound is utilized as an intermediate in the synthesis of heterocycles through intramolecular oxetane opening. The ability to form heterocycles is crucial for developing various pharmaceuticals and agrochemicals .

Cholesterol Reduction

Compounds containing the 3-(4-Methoxyphenyl)oxetan-3-ol structure have appeared in patent literature for their potential to reduce cholesterol levels. This application is particularly relevant in the context of cardiovascular diseases .

Catalysis

In the realm of catalysis, 3-(4-Methoxyphenyl)oxetan-3-ol has been used in Friedel-Crafts alkylation reactions. The compound’s stability under catalytic conditions makes it a valuable reagent for synthesizing various organic molecules .

Advanced Battery Science

The chemical properties of 3-(4-Methoxyphenyl)oxetan-3-ol make it a candidate for research in advanced battery science. Its potential role in improving energy storage materials is an exciting avenue for future exploration .

Controlled Environment and Cleanroom Solutions

Due to its high purity and stability, 3-(4-Methoxyphenyl)oxetan-3-ol is suitable for use in controlled environments and cleanroom solutions. This is essential for the production of sensitive electronic components and pharmaceuticals .

作用機序

Target of Action

Oxetanes, the class of compounds to which 3-(4-methoxyphenyl)oxetan-3-ol belongs, are known to interact with various biological targets due to their high polarity, low molecular weight, and non-planar features .

Mode of Action

It’s known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of an epoxide followed by ring opening . This suggests that 3-(4-Methoxyphenyl)oxetan-3-ol may interact with its targets through a similar mechanism.

Biochemical Pathways

Oxetanes are known to be involved in various biochemical processes due to their ability to mimic the carbonyl group .

Pharmacokinetics

Oxetanes are generally known for their high polarity and low molecular weight, which can influence their absorption and distribution in the body .

Result of Action

Oxetanes are known to have various biological activities, suggesting that 3-(4-methoxyphenyl)oxetan-3-ol may have similar effects .

Action Environment

The stability and reactivity of oxetanes can be influenced by factors such as temperature and ph .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-methoxyphenyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYOCRYGTYCMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(COC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)

![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)

![6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2558750.png)